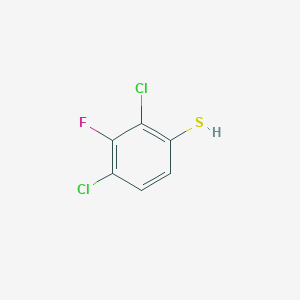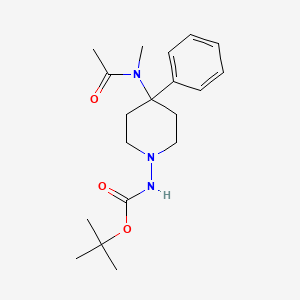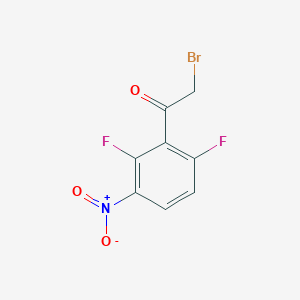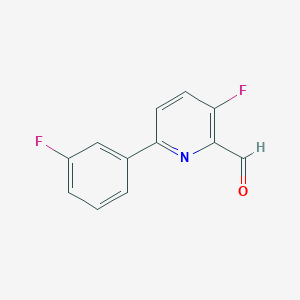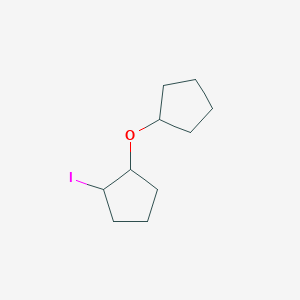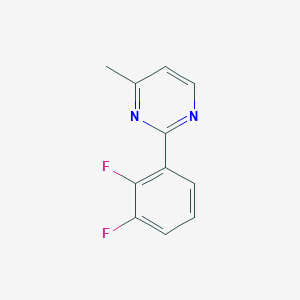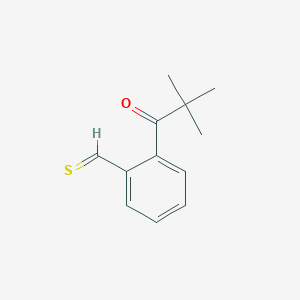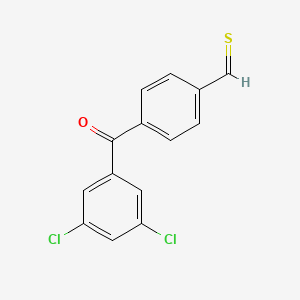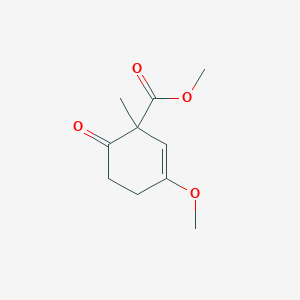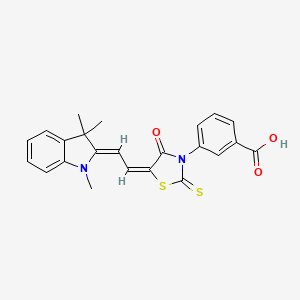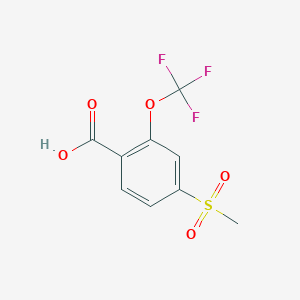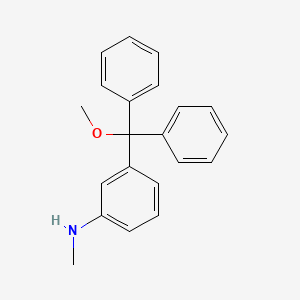
3-(Methoxydiphenylmethyl)-N-methylaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methoxydiphenylmethyl)-N-methylaniline is an organic compound that features a methoxy group attached to a diphenylmethyl moiety, which is further connected to an N-methylaniline structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxydiphenylmethyl)-N-methylaniline typically involves the reaction of methoxydiphenylmethanol with N-methylaniline under acidic conditions. The reaction proceeds through the formation of a carbocation intermediate, which then reacts with N-methylaniline to form the desired product. The reaction is usually carried out in the presence of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction temperature is maintained at around 60-80°C.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3-(Methoxydiphenylmethyl)-N-methylaniline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(Methoxydiphenylmethyl)-N-methylaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(Methoxydiphenylmethyl)-N-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity and specificity. The diphenylmethyl moiety provides additional hydrophobic interactions, enhancing the compound’s overall binding properties.
相似化合物的比较
Similar Compounds
Diphenylmethane: Lacks the methoxy and N-methyl groups, resulting in different chemical properties.
N-Methylaniline: Lacks the diphenylmethyl and methoxy groups, leading to different reactivity and applications.
Methoxydiphenylmethane: Similar structure but lacks the N-methyl group, affecting its chemical behavior.
Uniqueness
3-(Methoxydiphenylmethyl)-N-methylaniline is unique due to the presence of both the methoxy and N-methyl groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C21H21NO |
|---|---|
分子量 |
303.4 g/mol |
IUPAC 名称 |
3-[methoxy(diphenyl)methyl]-N-methylaniline |
InChI |
InChI=1S/C21H21NO/c1-22-20-15-9-14-19(16-20)21(23-2,17-10-5-3-6-11-17)18-12-7-4-8-13-18/h3-16,22H,1-2H3 |
InChI 键 |
PLWZGULKEYLWAG-UHFFFAOYSA-N |
规范 SMILES |
CNC1=CC=CC(=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Bromo-2-ethyl-5,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13090550.png)
